

An In-depth Technical Guide to 4-Ethyl-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Ethyl-2,5-dimethoxybenzaldehyde
CAS No.:	50505-61-8
Cat. No.:	B1583829

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and pharmacology. Its core structure, a dimethoxy-substituted benzene ring with an ethyl group at the 4-position and a formyl group, makes it a valuable intermediate in the synthesis of various target molecules. Most notably, it serves as a direct precursor to the psychoactive phenethylamine derivative 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a compound known for its hallucinogenic and stimulant effects.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of **4-Ethyl-2,5-dimethoxybenzaldehyde**, with a focus on providing practical insights for laboratory professionals.

Physicochemical Properties

A summary of the known physicochemical properties of **4-Ethyl-2,5-dimethoxybenzaldehyde** is presented in the table below.

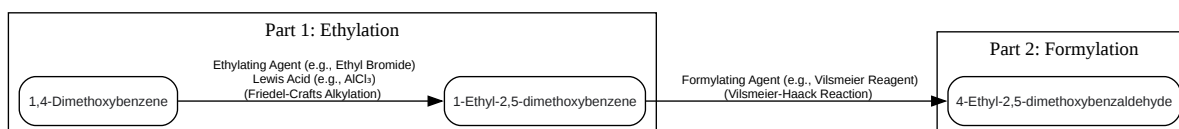
Property	Value	Reference
CAS Number	50505-61-8	[4]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[4]
Molecular Weight	194.23 g/mol	[4]
Melting Point	46-47 °C	[4]
Boiling Point	319.7 ± 37.0 °C (Predicted)	[4]
Density	1.067 g/cm ³	[4]
Appearance	Not specified, likely a solid at room temperature given the melting point.	
Solubility	Soluble in most common organic solvents.[5]	[5]

Synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde

The synthesis of **4-Ethyl-2,5-dimethoxybenzaldehyde** can be approached through a multi-step process, typically starting from the more readily available 2,5-dimethoxybenzaldehyde or its precursors. A plausible and efficient synthetic strategy involves the Friedel-Crafts ethylation of a suitable precursor followed by formylation.

Synthetic Pathway Overview

A logical synthetic route begins with the ethylation of 1,4-dimethoxybenzene, followed by formylation of the resulting 1-ethyl-2,5-dimethoxybenzene. This approach offers good regioselectivity due to the directing effects of the methoxy groups.



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Caption: Proposed two-step synthesis of **4-Ethyl-2,5-dimethoxybenzaldehyde**.

Experimental Protocol: A Hypothetical but Plausible Approach

While a specific, detailed experimental protocol for the synthesis of **4-Ethyl-2,5-dimethoxybenzaldehyde** is not readily available in the reviewed literature, the following procedure is constructed based on established methods for Friedel-Crafts alkylation and Vilsmeier-Haack formylation of similar aromatic compounds.[6][7]

Part 1: Synthesis of 1-Ethyl-2,5-dimethoxybenzene (via Friedel-Crafts Alkylation)

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl_3) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS_2).
- **Addition of Reactants:** Cool the suspension in an ice bath. To the dropping funnel, add a solution of 1,4-dimethoxybenzene and ethyl bromide in the same solvent.
- **Reaction Execution:** Add the solution from the dropping funnel to the stirred suspension of AlCl_3 at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully quench the reaction by pouring the mixture over crushed ice and water. Separate the organic layer and wash it successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-ethyl-2,5-dimethoxybenzene.

Part 2: Synthesis of **4-Ethyl-2,5-dimethoxybenzaldehyde** (via Vilsmeier-Haack Formylation)

- Preparation of the Vilsmeier Reagent: In a separate flask, cool phosphorus oxychloride (POCl_3) in an ice bath. Slowly add N,N-dimethylformamide (DMF) dropwise with stirring to form the Vilsmeier reagent, a chloroiminium salt.[8]
- Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-ethyl-2,5-dimethoxybenzene from Part 1 in DMF or another suitable solvent.
- Reaction Execution: Heat the reaction mixture, typically to around 50-60 °C, for several hours. Monitor the reaction progress by TLC.
- Hydrolysis and Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice. Hydrolyze the intermediate iminium salt by adding a solution of sodium acetate or sodium hydroxide until the mixture is basic.
- Purification: Extract the product with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO_4 . After filtration and solvent removal, the crude **4-Ethyl-2,5-dimethoxybenzaldehyde** can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **4-Ethyl-2,5-dimethoxybenzaldehyde** is not widely published. However, based on the known spectra of its precursor, 2,5-dimethoxybenzaldehyde, and other related 4-substituted analogs, the following characteristic spectral features can be predicted.[9][10][11][12][13][14][15]

^1H NMR Spectroscopy (Predicted)

- Aldehyde Proton (-CHO): A singlet peak is expected in the region of δ 9.8-10.5 ppm.
- Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
- Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected for the two methoxy groups, likely in the range of δ 3.8-4.0 ppm.

- Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) will be present, with coupling constants (J) around 7 Hz. The quartet would likely appear around δ 2.6-2.8 ppm, and the triplet around δ 1.2-1.4 ppm.

¹³C NMR Spectroscopy (Predicted)

- Carbonyl Carbon (-CHO): A peak in the downfield region, typically around δ 190-195 ppm.
- Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), with the carbons attached to the oxygen atoms appearing at lower field.
- Methoxy Carbons (-OCH₃): Two signals for the methoxy carbons, likely in the range of δ 55-60 ppm.
- Ethyl Group Carbons (-CH₂CH₃): A signal for the methylene carbon (-CH₂-) around δ 20-30 ppm and a signal for the methyl carbon (-CH₃) around δ 10-15 ppm.

Mass Spectrometry (MS - Predicted Fragmentation)

The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 194. Key fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺), the formyl group ([M-29]⁺), a methoxy group ([M-31]⁺), or combinations thereof.

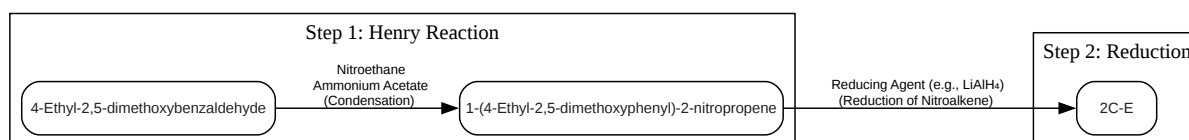
Infrared (IR) Spectroscopy (Predicted)

- C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.
- C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
- C-O Stretch (Aryl Ether): Strong absorptions in the range of 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹.
- Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹.
- C-H Stretch (Alkyl): Absorptions around 2850-2960 cm⁻¹.

Application in the Synthesis of 2C-E

The primary and most well-documented application of **4-Ethyl-2,5-dimethoxybenzaldehyde** is its use as the immediate precursor in the synthesis of the psychoactive phenethylamine, 2C-E. [1] This transformation is typically achieved through a two-step sequence involving a Henry reaction followed by a reduction.

Synthetic Pathway from Aldehyde to Phenethylamine



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Caption: Synthesis of 2C-E from **4-Ethyl-2,5-dimethoxybenzaldehyde**.

Experimental Protocol Overview

- **Henry Reaction:** **4-Ethyl-2,5-dimethoxybenzaldehyde** is condensed with nitroethane in the presence of a catalyst, such as ammonium acetate, to form the corresponding nitrostyrene derivative, 1-(4-ethyl-2,5-dimethoxyphenyl)-2-nitropropene. This reaction is a classic carbon-carbon bond-forming reaction.[16]
- **Reduction of the Nitroalkene:** The resulting nitroalkene is then reduced to the primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, is typically employed for this transformation to yield 2C-E.[16]

Pharmacology of 2C-E

2C-E is a psychedelic phenethylamine that acts as a partial agonist of the serotonin 5-HT_{2A} receptor, which is believed to be the primary mechanism for its hallucinogenic effects.[1] It can also have stimulant effects at lower doses.[3] The pharmacology and toxicology of 2C-E and related compounds are areas of active research, and handling of these substances should be conducted with extreme caution and in accordance with all applicable laws and regulations.[2] [17][18][19]

Conclusion

4-Ethyl-2,5-dimethoxybenzaldehyde is a key synthetic intermediate with significant applications in the synthesis of pharmacologically active molecules, most notably 2C-E. While detailed experimental data for this specific compound is not abundant in the public domain, its synthesis and properties can be reliably inferred from the well-established chemistry of related aromatic aldehydes. This guide provides a framework for the synthesis, characterization, and further utilization of this important building block in a research and development setting.

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